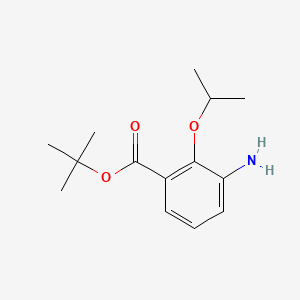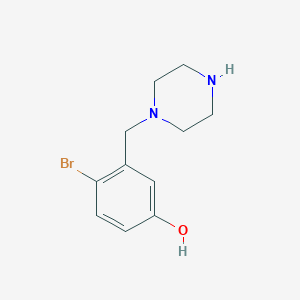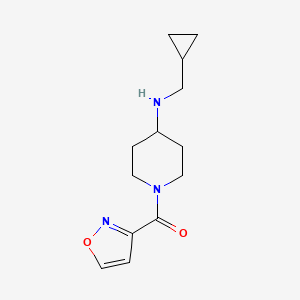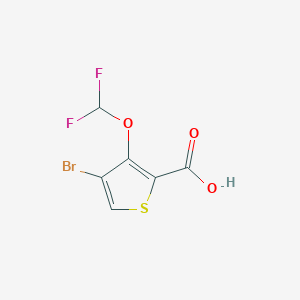![molecular formula C13H18INO B12074510 1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
1-[2-(3-Iodophenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Iodophenoxy)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodophenol and 2-chloroethylpiperidine.
Reaction Conditions: The reaction between 3-iodophenol and 2-chloroethylpiperidine is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
1-[2-(3-Iodophenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The iodophenoxy group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
1-[2-(3-Iodophenoxy)ethyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Iodophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The iodophenoxy group may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The piperidine moiety can also interact with various receptors and ion channels, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-[2-(3-Iodophenoxy)ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(4-Iodophenoxy)ethyl]piperidine: Similar structure but with the iodine atom at a different position on the phenoxy ring.
1-[2-(3-Bromophenoxy)ethyl]piperidine: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.
1-[2-(3-Chlorophenoxy)ethyl]piperidine: Contains a chlorine atom, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodophenoxy group, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C13H18INO |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-[2-(3-iodophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18INO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
InChI Key |
SDKDOXHHLRUIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)




